2-(2-Chlorophenyl)cyclohexan-1-one

Analytical Chemistry Chemical Synthesis Pharmaceutical Intermediate

This ortho-chloro arylcyclohexanone is essential for palladium-catalyzed benzofuran synthesis and serves as a key precursor in patented ketamine/norketamine pathways. Its ortho-substitution is non-negotiable for regioselectivity and pharmacophore integrity. Procure certified 97% purity grade to ensure reproducible stoichiometry and minimize side reactions in multi-step total syntheses and kinetic studies.

Molecular Formula C12H13ClO
Molecular Weight 208.68 g/mol
CAS No. 91393-49-6
Cat. No. B1598211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)cyclohexan-1-one
CAS91393-49-6
Molecular FormulaC12H13ClO
Molecular Weight208.68 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C2=CC=CC=C2Cl
InChIInChI=1S/C12H13ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2
InChIKeyUOEXWLLNMGAJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)cyclohexan-1-one (CAS 91393-49-6) | Chemical Profile and Primary Applications


2-(2-Chlorophenyl)cyclohexan-1-one (CAS: 91393-49-6) is an aryl-substituted cyclohexanone derivative with the molecular formula C12H13ClO and a molecular weight of 208.68 g/mol . It is primarily utilized as a versatile synthetic intermediate in pharmaceutical research and organic chemistry [1]. Key applications include its role as a reactant in the palladium-catalyzed synthesis of benzofuran derivatives and as a crucial precursor in the multi-step synthesis of ketamine and its analogs [2]. The compound is characterized by its stability and solubility in common organic solvents [1].

2-(2-Chlorophenyl)cyclohexan-1-one Procurement: Why Structural Specificity Defines Its Unique Utility


Substituting 2-(2-Chlorophenyl)cyclohexan-1-one with a generic arylcyclohexanone analog is not viable due to its specific ortho-chloro substitution pattern, which is critical for downstream reactivity and target product profiles. Unlike its meta- or para-substituted isomers, the ortho-chloro group directs unique regioselectivity in subsequent reactions [1] and is an essential pharmacophoric element in the final active molecules it helps construct, such as ketamine and norketamine [2]. The precise placement of the chlorine atom is a non-negotiable structural requirement, differentiating it from other chlorophenylcyclohexanones and making it the required intermediate for specific synthetic pathways .

Quantitative Differentiators for 2-(2-Chlorophenyl)cyclohexan-1-one (CAS 91393-49-6)


Certified Purity vs. Common Industrial-Grade Alternatives

Procurement of 2-(2-Chlorophenyl)cyclohexan-1-one from reputable scientific vendors offers a verified purity of 97% or higher, a critical specification for achieving reliable and reproducible synthetic outcomes . In contrast, the compound available as a bulk industrial intermediate often lacks such certification, with purities commonly reported around 95% and without accompanying certificates of analysis (CoA) . This difference in documented purity is quantifiable and directly impacts downstream yield and impurity management.

Analytical Chemistry Chemical Synthesis Pharmaceutical Intermediate

Role as a Defined Intermediate in Patented Ketamine Synthesis

2-(2-Chlorophenyl)cyclohexan-1-one is explicitly claimed as the essential starting material for producing norketamine, a key metabolite and active pharmaceutical ingredient [1]. The patent literature details a specific multi-step sequence where this compound is irreplaceable, in contrast to other potential ketamine precursors like 2-(2-chlorophenyl)-2-nitrocyclohexanone which require different reaction conditions and produce distinct impurity profiles . This pathway is defined, with the target compound's structure being a mandatory input for the subsequent amination step.

Pharmaceutical Synthesis Medicinal Chemistry Process Chemistry

Structural Specificity for Benzofuran Synthesis via Pd-Catalyzed O-Arylation

This compound is a specific substrate for the palladium-catalyzed intramolecular enolate O-arylation to form benzofurans . The ortho-chlorophenyl group is necessary for this transformation; using a meta- or para-chloro isomer, or an unsubstituted phenylcyclohexanone, would drastically alter or completely prevent the desired cyclization event due to changes in the geometry of the transition state and the electronic properties of the aryl halide . The reaction is specific to this structural class.

Organic Synthesis Catalysis Heterocyclic Chemistry

Optimal Use-Cases for 2-(2-Chlorophenyl)cyclohexan-1-one Based on Verified Evidence


Precursor for GMP Synthesis of Ketamine Metabolites and Analogs

As a defined starting material in patented routes to norketamine hydrochloride, this compound is critical for research groups and manufacturers focused on developing or producing ketamine derivatives under controlled, documented conditions [1]. Its use ensures alignment with established and legally protected synthetic pathways, a key requirement for regulatory compliance and process patent filings.

Core Scaffold for the Construction of Benzofuran Libraries

Medicinal chemists and organic synthesis labs should select this compound when constructing benzofuran-containing libraries via palladium-catalyzed intramolecular O-arylation . The specific ortho-chloro substitution pattern is a prerequisite for the desired cyclization, enabling the efficient generation of these pharmacologically relevant heterocycles.

High-Purity Building Block for Advanced Organic Synthesis

For research applications demanding high reproducibility and minimal side reactions, procurement of the certified 97% purity grade from reputable suppliers is essential . This specification differentiates it from technical-grade material and supports sensitive reactions where precise stoichiometry and low impurity profiles are paramount, such as in multi-step total synthesis or kinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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